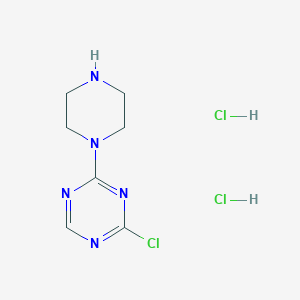
2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride” is a powder with a molecular weight of 271.58 . It’s stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride” is1S/C8H11ClN4.2ClH/c9-8-11-2-1-7 (12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2;2*1H . Physical and Chemical Properties Analysis
The compound “2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride” is a powder . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Anticancer Activity
A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety has been synthesized and evaluated for potential anticancer activities against MCF-7 breast cancer cells. Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions showed promising antiproliferative effects, suggesting their potential as anticancer agents (Yurttaş et al., 2014).
Antihypertensive Agents
Research into 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts has shown potential dual antihypertensive effects. These compounds, prepared as both free bases and hydrochloride salts, demonstrate the importance of the piperazine ring's nitrogen protonation in their biochemical activity (Marvanová et al., 2016).
Antimicrobial Applications
Novel N-halamine precursors bonded to a triazine-based linker have been synthesized and used to coat cotton fabrics, demonstrating excellent antimicrobial properties against both Gram-positive and Gram-negative bacteria. This innovative approach offers a new method for producing antimicrobial textiles (Jiang et al., 2014).
Chemical Properties and Synthesis
Studies on the synthesis and characterization of new compounds involving the piperazine and triazine frameworks have highlighted their complex chemical properties and potential for various applications. For example, the synthesis of triazolo-pyridazine-6-yl-substituted piperazines has been explored for their potential as antidiabetic drugs, demonstrating significant Dipeptidyl peptidase-4 (DPP-4) inhibition potentials (Bindu et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-piperazin-1-yl-1,3,5-triazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5.2ClH/c8-6-10-5-11-7(12-6)13-3-1-9-2-4-13;;/h5,9H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMHCIGIFUBIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=N2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

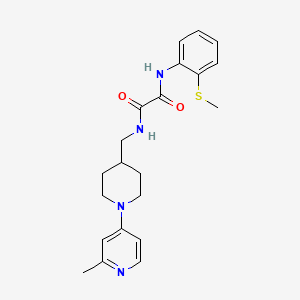

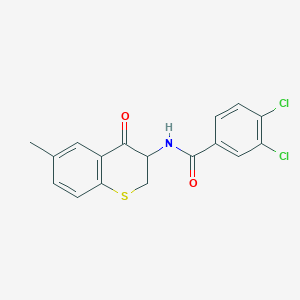
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705744.png)
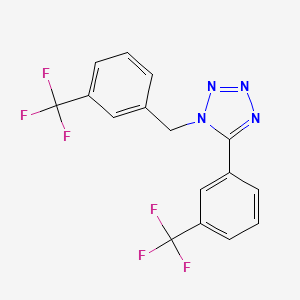

![N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2705750.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2705752.png)
![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)
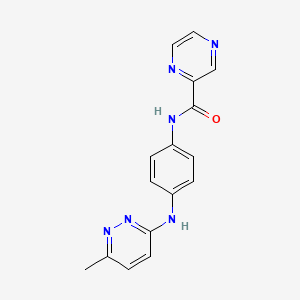
![5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705757.png)
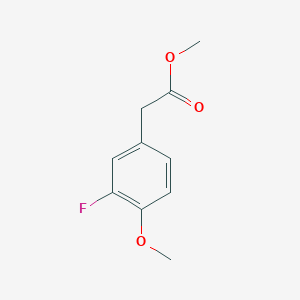
![1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2705759.png)
